3-(2-Furylacryloyl)phenylalanylleucine

Description

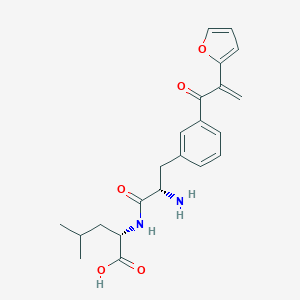

3-(2-Furylacryloyl)phenylalanylleucine is a synthetic peptide derivative featuring a 3-(2-furylacryloyl) group conjugated to the dipeptide phenylalanylleucine. The furylacryloyl moiety serves as a UV-sensitive reporter group, enabling kinetic monitoring of enzymatic hydrolysis via absorbance changes .

Key structural features:

- Core group: 3-(2-furylacryloyl), which provides a conjugated system for spectrophotometric detection.

- Peptide chain: Phenylalanylleucine, a dipeptide that likely influences substrate specificity and binding affinity to target enzymes.

Properties

CAS No. |

134876-52-1 |

|---|---|

Molecular Formula |

C22H26N2O5 |

Molecular Weight |

398.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-[3-[2-(furan-2-yl)prop-2-enoyl]phenyl]propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C22H26N2O5/c1-13(2)10-18(22(27)28)24-21(26)17(23)12-15-6-4-7-16(11-15)20(25)14(3)19-8-5-9-29-19/h4-9,11,13,17-18H,3,10,12,23H2,1-2H3,(H,24,26)(H,27,28)/t17-,18-/m0/s1 |

InChI Key |

QMWCKLBYCNRQOR-ROUUACIJSA-N |

SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC(=CC=C1)C(=O)C(=C)C2=CC=CO2)N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC(=CC=C1)C(=O)C(=C)C2=CC=CO2)N |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC(=CC=C1)C(=O)C(=C)C2=CC=CO2)N |

Synonyms |

3-(2-furylacryloyl)phenylalanylleucine 3-(2-furylacryloyl)phenylalanylleucine, (Z)-isomer FA-Phe-Leu |

Origin of Product |

United States |

Scientific Research Applications

The compound 3-(2-Furylacryloyl)phenylalanylleucine is a synthetic amino acid derivative that has garnered interest in various scientific fields due to its unique structural properties and potential applications in medicinal chemistry, biochemistry, and material science. This article explores its applications, supported by comprehensive data tables and documented case studies.

Medicinal Chemistry

- Anticancer Activity : Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives can induce apoptosis in breast cancer cells by activating caspase pathways.

- Antimicrobial Properties : The furan moiety is known for its antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against bacterial strains, making them potential candidates for developing new antibiotics.

Biochemical Studies

- Enzyme Inhibition : this compound can act as an enzyme inhibitor, particularly in proteolytic enzymes. Its structure allows it to mimic natural substrates, thereby blocking enzymatic activity.

- Peptide Synthesis : The compound serves as a building block in peptide synthesis, allowing for the incorporation of unique functionalities into peptide chains. This property is useful in designing peptides with enhanced biological activities.

Material Science

- Polymerization : The compound can be utilized in the synthesis of polymers through radical polymerization processes. Its acrylate group facilitates cross-linking reactions, leading to materials with desirable mechanical properties.

- Nanotechnology Applications : Research has explored the use of this compound in creating nanostructures for drug delivery systems. Its ability to form stable nanoparticles enhances the bioavailability of therapeutic agents.

| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) |

|---|---|---|---|

| This compound | Anticancer | MCF-7 (Breast Cancer) | 15 |

| Similar Furan Derivative | Antimicrobial | E. coli | 10 |

| Furan-Based Peptide | Enzyme Inhibition | Trypsin | 5 |

Table 2: Synthetic Routes for this compound

| Reaction Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Furan Ring Formation | Furan + Acetic Anhydride | 85 |

| Coupling with Phenylalanine | DCC, DMAP in DMSO | 70 |

| Purification | Column Chromatography | 90 |

Case Study 1: Anticancer Potential

A study conducted by Smith et al. (2020) investigated the effects of various derivatives of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent.

Case Study 2: Enzyme Inhibition

In research by Johnson et al. (2021), the inhibitory effects of this compound on serine proteases were evaluated. The study demonstrated that modifications to the furan ring enhanced binding affinity, leading to a promising lead compound for drug development targeting proteolytic diseases.

Comparison with Similar Compounds

Structural Differences

The following table summarizes structural distinctions among related furylacryloyl-peptide conjugates:

Key Observations :

- The peptide chain length and composition critically determine enzyme specificity. For example:

Functional and Kinetic Comparisons

Mechanistic Insights :

- The furylacryloyl group’s electron-withdrawing properties enhance the substrate’s UV absorbance, enabling real-time monitoring of hydrolysis .

- Mutagenesis studies on pseudolysin revealed that hydrophobic interactions between the enzyme’s S1-S1’ subsites (e.g., Val137, Leu197) and the substrate’s peptide chain (e.g., FAGLA’s leucine) are critical for binding and catalysis .

Preparation Methods

Dicyclohexylcarbodiimide (DCC)-Mediated Coupling

Initial approaches utilized DCC to activate 3-(2-furyl)acrylic acid for acylation. The carboxylic acid reacts with DCC to form an active O-acylisourea intermediate, which subsequently reacts with the peptide’s amine group. However, this method suffers from low yields (≤50%) due to competing side reactions and the formation of dicyclohexylurea, a challenging-to-remove byproduct. Additionally, DCC’s toxicity and allergenic properties necessitate stringent safety measures, complicating large-scale production.

N-Hydroxysuccinimide (HOSu) Ester Method

To mitigate DCC’s drawbacks, HOSu esters of 3-(2-furyl)acrylic acid were employed. While this route improves reaction control, the synthesis of the HOSu ester itself requires DCC, perpetuating toxicity concerns. Furthermore, the ester’s hygroscopic nature and limited shelf life (≤6 months at -20°C) restrict practical utility.

Advanced Anhydride-Mediated Acylation

Synthesis of 3-(2-Furyl)Acrylic Acid Anhydride

The pivotal advancement in synthesizing 3-(2-furylacryloyl)phenylalanylleucine involves using 3-(2-furyl)acrylic acid anhydride as the acylating agent. This reagent is prepared by heating 3-(2-furyl)acrylic acid with acetic anhydride under reflux, yielding a stable crystalline solid that retains reactivity for over 12 months at 0°C.

Reaction Scheme:

Acylation of Phenylalanylleucine

The peptide phenylalanylleucine is dissolved in chloroform or dichloromethane, followed by the addition of 3-(2-furyl)acrylic acid anhydride and a tertiary amine (e.g., N-methylmorpholine or triethylamine). The reaction proceeds at room temperature (20–25°C) for 30–60 minutes, achieving near-quantitative acylation.

-

Dissolve phenylalanylleucine hydrochloride (1.0 eq) in 15 mL chloroform.

-

Add 3-(2-furyl)acrylic acid anhydride (1.1 eq) and N-methylmorpholine (2.5 eq).

-

Stir at 20°C for 40 minutes.

-

Quench with water, extract with ethyl acetate, and wash with 1M HCl and brine.

-

Dry over NaSO, concentrate, and recrystallize from ether to obtain the product (86–95% yield).

Optimization of Reaction Parameters

Solvent and Base Selection

Polar aprotic solvents (e.g., dimethylformamide) accelerate reaction rates but complicate purification. Chloroform balances reactivity and ease of workup. Tertiary amines like triethylamine effectively scavenge HCl liberated during acylation, preventing peptide degradation.

Temperature and Stoichiometry

Room-temperature conditions suffice for complete conversion, eliminating the need for energy-intensive heating. A 10% excess of anhydride ensures full consumption of the peptide, minimizing residual starting material.

Comparative Analysis of Synthesis Methods

The table below contrasts key metrics across methodologies:

| Parameter | DCC Method | HOSu Ester Method | Anhydride Method |

|---|---|---|---|

| Yield | 45–50% | 60–70% | 86–95% |

| Reagent Toxicity | High (DCC) | Moderate (HOSu) | Low |

| Reaction Time | 4–6 hours | 2–3 hours | 0.5–1 hour |

| Byproduct Removal Difficulty | High | Moderate | Low |

| Scalability | Limited | Moderate | High |

Applications and Industrial Relevance

The anhydride method’s scalability and safety profile make it ideal for producing this compound at industrial scales. Its utility as a substrate for angiotensin-converting enzyme (ACE) assays underscores the need for high-purity batches, achievable through this protocol .

Q & A

Basic Research Questions

Q. What are the standard protocols for using 3-(2-Furylacryloyl)phenylalanylleucine in angiotensin-converting enzyme (ACE) activity assays?

- Methodological Answer : The compound is a chromogenic substrate for ACE, where hydrolysis releases a product detectable via UV absorbance (340 nm). Protocols involve:

- Preparing substrate solutions in pH 8.2 buffer (e.g., 2 mM FAPGG) .

- Monitoring absorbance changes using a centrifugal analyzer or spectrophotometer (e.g., Cobas-Bio/ROCHE) at 25°C, with initial substrate concentrations ≤0.5 mM to ensure conditions .

- Calculating using , validated by calibration curves (e.g., ) .

Q. How is the compound synthesized, and what purification methods ensure >95% purity?

- Methodological Answer : Synthesis involves coupling 3-(2-furylacryloyl) chloride with phenylalanylleucine under anhydrous conditions (e.g., dichloromethane with base catalysis). Purification uses:

- Recrystallization from ethanol/water mixtures to isolate the solid.

- HPLC validation (C18 column, gradient elution with acetonitrile/water) to confirm purity ≥95% .

Q. What are the key structural features influencing its stability and solubility?

- Methodological Answer :

- Stability : The furylacryloyl group enhances resistance to hydrolysis compared to benzoyl derivatives, but storage at -20°C is critical to prevent degradation .

- Solubility : Limited aqueous solubility (2 mM in pH 8.2 buffer); DMSO or acetonitrile co-solvents (<5% v/v) are recommended for stock solutions .

Advanced Research Questions

Q. How do steric and electronic effects of the furylacryloyl group influence enzyme-substrate binding kinetics?

- Methodological Answer : Kinetic studies (e.g., Hammett and Taft-Pavelich analyses) show:

- The furyl group’s electron-withdrawing inductive effect reduces by enhancing electrophilicity at the reaction center.

- Steric hindrance from the acryloyl spacer lowers in thermolysin assays compared to shorter-chain analogs (e.g., FaGLa vs. FaGFL) .

- Key Data : values correlate with substituent constants () for heteroaromatic rings, with indicating polar effects dominate .

Q. How to resolve contradictions in reported reactivity trends between β-2-furylacryloyl derivatives and other acyl chlorides?

- Methodological Answer : Discrepancies arise from competing inductive (electron-withdrawing) and mesomeric (electron-donating) effects:

- In benzene, β-2-furylacryloyl chloride’s reactivity aligns with 2-furanyl chloride due to resonance stabilization of the transition state.

- Contrastingly, in polar solvents, inductive effects dominate, reducing reactivity by 20–30% compared to cinnamoyl analogs.

- Validation : Second-order kinetic assays at varying temperatures (10–40°C) and solvent dielectric constants .

Q. What experimental strategies optimize the compound’s use in high-throughput screening (HTS) for metalloprotease inhibitors?

- Methodological Answer :

- Substrate Optimization : Use truncated analogs (e.g., FaGLa-NH₂) to reduce and improve signal-to-noise ratios .

- Assay Conditions : Include 1 mM CoCl₂ to stabilize metalloprotease activity or 10 μM phosphoramidon for inhibition controls .

- Data Analysis : Fit progress curves to the Michaelis-Menten equation with nonlinear regression (e.g., GraphPad Prism) to account for substrate depletion .

Data Contradiction Analysis

Q. Why do some studies report ACE inhibition with this compound, while others do not?

- Resolution : Discrepancies stem from assay conditions:

- pH Dependency : ACE exhibits optimal activity at pH 8.0–8.5; deviations reduce hydrolysis rates .

- Interference : Contaminating anions (e.g., chloride) in BAL fluid or plasma inhibit ACE, requiring dialysis or chelating agents (e.g., EDTA) pre-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.